(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (CAS 848133-35-7): A Core Intermediate in the Design of Irreversible Covalent Kinase Inhibitors
(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (CAS 848133-35-7): A Core Intermediate in the Design of Irreversible Covalent Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology, the evolution from reversible ATP-competitive inhibitors to irreversible covalent inhibitors marked a paradigm shift in overcoming acquired drug resistance. At the heart of this chemical revolution is (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (CAS 848133-35-7) . This compound acts as the universal "warhead" donor, grafting a highly tuned Michael acceptor onto kinase scaffolds to yield second-generation tyrosine kinase inhibitors (TKIs) such as Afatinib, Neratinib, and Dacomitinib.
This technical guide provides an in-depth analysis of the structural causality, quantum mechanical binding mechanisms, and synthetic integration protocols for this critical pharmaceutical intermediate.
Structural & Chemical Profiling
CAS 848133-35-7 is a crotonic acid derivative characterized by an
Table 1: Physicochemical Properties
| Property | Specification |
| CAS Number | 848133-35-7 |
| IUPAC Name | (E)-4-(dimethylamino)but-2-enoic acid;hydrochloride |
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol |
| Key Functional Groups | Carboxylic acid (coupling site), |
| Stereochemistry | Trans (E) configuration required for optimal target binding |
Mechanistic Causality: Why the -DMAM Warhead?
A common question in drug design is: Why use a
-
ADME & Solubility Tuning : The highly lipophilic nature of anilinoquinazoline cores (e.g., the scaffold of Afatinib) results in poor aqueous solubility. The tertiary amine of the
-DMAM group is protonated at physiological pH, drastically improving the drug's solubility and cellular penetration. -
Electrophilic Moderation : A simple acrylamide can be overly reactive, leading to indiscriminate alkylation of off-target cellular thiols (like glutathione), causing severe toxicity. The
-DMAM group sterically and electronically fine-tunes the electrophilicity of the -carbon, rendering it a "soft" electrophile that only reacts when perfectly positioned in the kinase pocket. -
Catalytic Proton Transfer (QM/MM Insights) : Recent Quantum Mechanics/Molecular Mechanics (QM/MM) simulations reveal that the
-DMAM nitrogen acts as an intramolecular general base 3. Upon entering the EGFR ATP-binding pocket, the basic nitrogen facilitates a proton transfer from the thiol group of Cys797. This generates a highly nucleophilic thiolate that attacks the -carbon, followed by a second proton transfer to the -carbon, solidifying the irreversible thioether bond.
Caption: QM/MM Mechanistic pathway of covalent binding between the β-DMAM warhead and EGFR Cys797.
Synthetic Integration: Amide Coupling Protocol
Attaching CAS 848133-35-7 to a kinase core requires highly controlled amide coupling conditions. Because the warhead contains both a carboxylic acid and a reactive Michael acceptor, harsh activating agents (like thionyl chloride) can lead to polymerization or the addition of HCl across the double bond. Therefore, mild peptide coupling reagents are mandatory 4.
Experimental Protocol: HATU-Mediated Amide Coupling
Objective : Graft the
Causality of Reagents :
-
HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes the residence time of the reactive O-At ester intermediate, thereby reducing the risk of side reactions at the alkene.
-
DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the starting material and maintains a basic environment for coupling without acting as a competing nucleophile against the Michael acceptor.
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask under a continuous
atmosphere, dissolve the anilinoquinazoline core (1.0 eq) and (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (1.3 eq) in anhydrous DMF (or DCM). Self-Validation: Moisture must be strictly excluded to prevent the hydrolysis of the highly reactive active ester intermediate. -
Activation : Add HATU (1.5 eq) in a single portion to the stirring mixture at
. -
Base Addition : Dropwise add DIPEA (4.0 eq) via syringe. The reaction mixture will typically undergo a distinct color shift (often turning yellow/orange), visually indicating the formation of the active ester and the deprotonation of the amine.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor strictly via LC-MS. Do not rely solely on TLC, as the high polarity of the basic dimethylamino product causes severe streaking on silica. LC-MS will confirm the exact mass of the covalent adduct and the disappearance of the core.
-
Quenching & Workup : Quench the reaction by pouring it into saturated aqueous
. Extract the aqueous layer with DCM (3x). Causality: The basic workup ensures the dimethylamino group remains deprotonated, allowing the product to partition efficiently into the organic layer. -
Purification : Concentrate the combined organic layers under reduced pressure. Purify the crude residue via preparative HPLC (using a volatile buffer system such as 0.1% TFA in Water/Acetonitrile) to yield the final TKI.
Caption: Synthetic workflow for the HATU-mediated amide coupling of CAS 848133-35-7 to a kinase core.
Clinical & Pharmacological Impact
The integration of CAS 848133-35-7 into TKI scaffolds directly addressed the limitations of first-generation inhibitors. By forming a covalent bond with Cys797, these drugs achieve an infinite residence time on the target, effectively neutralizing the ATP-affinity advantage conferred by the T790M "gatekeeper" mutation 5.
Table 2: Evolution of EGFR Tyrosine Kinase Inhibitors
| Generation | Example Drugs | Mechanism of Action | Target Profile | Clinical Limitations |
| 1st Gen | Gefitinib, Erlotinib | Reversible ATP-competitive | WT EGFR, Exon 19del, L858R | Rapidly defeated by T790M gatekeeper mutation. |
| 2nd Gen | Afatinib, Dacomitinib | Irreversible Covalent (via CAS 848133-35-7) | WT EGFR, Sensitizing mutations, T790M | Dose-limiting toxicity (diarrhea, rash) due to concurrent WT EGFR inhibition. |
| 3rd Gen | Osimertinib | Irreversible Covalent (Pyrimidine core) | T790M specific, spares WT EGFR | Defeated by C797S mutation (loss of the covalent binding cysteine site). |
References
-
National Center for Biotechnology Information. "(2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride". PubChem. Available at:[Link]
-
MDPI. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism". Molecules. Available at:[Link]
-
bioRxiv.
-dimethylaminomethyl substitution". bioRxiv Preprint Server. Available at:[Link] -
National Institutes of Health (PMC). "Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations". Frontiers in Pharmacology. Available at:[Link]
Sources
- 1. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QM/MM simulations of EFGR with afatinib reveal the role of the β-dimethylaminomethyl substitution | bioRxiv [biorxiv.org]
- 4. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
